N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Brand Name: Vulcanchem
CAS No.: 1020055-25-7
VCID: VC2640130
InChI: InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
SMILES: CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

CAS No.: 1020055-25-7

Cat. No.: VC2640130

Molecular Formula: C21H28N2O2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide - 1020055-25-7

Specification

CAS No. 1020055-25-7
Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
IUPAC Name N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Standard InChI InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
Standard InChI Key PBVZXKRMTXAWOD-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C
Canonical SMILES CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide possesses a complex structure featuring several key functional groups. The molecule contains a butanamide backbone with an amino-substituted methylphenyl group at one end and a sec-butyl phenoxy substituent at another position. This arrangement creates a unique three-dimensional configuration that contributes to its biological activity profile. The structural components include an amide linkage, an amine group, a methyl substituent, a sec-butyl group, and a phenoxy moiety, each playing specific roles in the compound's physical, chemical, and biological properties .

The structure can be represented using several chemical notations:

  • SMILES: CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C

  • InChI: InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)

Physical and Chemical Properties

The physical and chemical properties of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are crucial for understanding its behavior in biological systems and its potential applications in pharmaceutical research. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC21H28N2O2
Molecular Weight340.5 g/mol
Physical StateSolid (presumed)-
SolubilityLikely soluble in organic solvents due to lipophilic groups-
LipophilicityEnhanced by sec-butyl group
ClassificationAmide, phenylbutanamide derivative

The presence of the sec-butyl group in the compound significantly enhances its lipophilicity, which may improve membrane permeability and bioavailability in biological systems. This characteristic is particularly important for potential pharmaceutical applications as it affects how the compound interacts with cellular membranes and proteins.

Identification Data

For research and regulatory purposes, precise identification data is essential. N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide can be identified using several standardized identifiers as shown in Table 2.

IdentifierValueSource
CAS Number1020055-25-7
PubChem CID46735874
InChIKeyPBVZXKRMTXAWOD-UHFFFAOYSA-N
Creation Date2010-07-26
Last Modified2025-02-22

Synthesis and Preparation

Reaction Conditions

The reaction conditions for synthesizing N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide significantly impact the yield, purity, and stereochemical outcomes. Modern synthetic approaches may utilize various catalysts and solvents to enhance reaction rates and yields. Table 3 summarizes potential reaction conditions that might be employed in the synthesis of this compound.

ParameterTypical ConditionsConsiderations
TemperatureModerate to elevated (50-100°C)Higher temperatures may accelerate reactions but could lead to side products
SolventsAprotic polar solvents (DMF, DMSO, acetonitrile)Selection based on solubility of reactants and intermediates
CatalystsLewis acids, transition metal catalystsFacilitate specific bond formations and improve reaction efficiency
Reaction TimeHours to days depending on specific stepMonitored to ensure completion while minimizing degradation
PurificationColumn chromatography, recrystallizationEssential for obtaining high-purity final product

Advanced techniques such as microwave-assisted synthesis might also be employed to improve efficiency and reduce reaction times.

Biological Activity

Anti-inflammatory Properties

Preliminary studies suggest that N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide exhibits significant anti-inflammatory properties. This activity is attributed to its ability to modulate various components of the inflammatory cascade. While specific research on this exact compound is limited in the available literature, studies on structurally related compounds provide insights into potential mechanisms and applications.

The anti-inflammatory activity may be associated with the compound's ability to inhibit specific enzymes and receptors involved in the inflammatory process. Of particular interest is its potential to modulate cytokine expression, which plays a critical role in the initiation and progression of inflammatory responses.

Analgesic Effects

In addition to anti-inflammatory properties, N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide may also possess analgesic effects, making it a potential candidate for pain management applications. The analgesic effects are likely related to its anti-inflammatory activity but may also involve direct interactions with pain signaling pathways.

The compound's structural features, particularly the presence of the sec-butyl group and the specific arrangement of the amino and methyl substituents on the phenyl ring, may contribute to its analgesic potential by influencing its binding affinity to relevant receptors and enzymes involved in pain perception.

Mechanism of Action

The proposed mechanism of action for N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide involves several potential pathways:

  • Inhibition of inflammatory signaling pathways, including those mediated by NF-κB and STAT3

  • Modulation of cytokine expression, particularly pro-inflammatory cytokines like IL-6 and IL-1β

  • Interaction with specific receptors involved in pain and inflammation

  • Potential influence on enzyme activities related to inflammatory processes

Research on related compounds suggests that these mechanisms may contribute to the observed biological effects, though specific studies on this exact compound would be necessary to confirm these pathways.

Research Applications

Pharmacological Studies

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has potential applications in various pharmacological studies, particularly those focused on developing new anti-inflammatory and analgesic agents. Its unique structural features make it an interesting candidate for investigating structure-activity relationships and optimizing biological activities.

Potential research applications include:

  • Development of novel anti-inflammatory agents with improved efficacy or reduced side effects

  • Investigation of specific inflammatory pathways and their modulation by synthetic compounds

  • Exploration of new analgesic mechanisms that may lead to alternatives to existing pain medications

  • Use as a tool compound in studying biological targets involved in inflammation and pain

Structure-Activity Relationship

Structure-activity relationship (SAR) studies involving N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide could provide valuable insights into the molecular requirements for anti-inflammatory and analgesic activities. By systematically modifying different portions of the molecule and evaluating the resulting changes in biological activity, researchers can identify essential structural features and optimize compounds for specific therapeutic applications.

Key structural elements that might influence biological activity include:

Understanding these relationships could guide the design of next-generation compounds with enhanced efficacy or improved pharmacokinetic properties.

Safety AspectRecommended Measures
Personal Protective EquipmentGloves, lab coat, safety glasses, and respiratory protection if needed
HandlingWork in well-ventilated areas or fume hoods; avoid dust formation
StorageStore in tightly closed containers in cool, dry locations away from incompatible materials
Spill ManagementUse appropriate absorbents; avoid creating dust; dispose according to regulations
First AidRinse affected areas with water; seek medical attention if irritation persists

These precautionary measures are essential for ensuring safe handling of the compound in research settings, particularly given the limited toxicological data available.

Comparative Analysis

Related Compounds

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide belongs to a broader family of phenylbutanamide derivatives, some of which share structural similarities and potentially related biological activities. Comparing this compound with related structures provides insights into the importance of specific structural features for biological activity .

One notable related compound is N-(4-amino-2-methylphenyl)butanamide (C11H16N2O), which represents a simpler structural analog lacking the sec-butyl phenoxy group. This compound has a molecular weight of 192.26 g/mol, significantly lower than our target compound (340.5 g/mol) .

Table 5 provides a comparative analysis of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide and selected related compounds.

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Activity
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamideC21H28N2O2340.5 g/molReference compoundReference activity profile
N-(4-amino-2-methylphenyl)butanamideC11H16N2O192.26 g/molLacks sec-butyl phenoxy groupLikely reduced lipophilicity and potentially altered receptor interactions
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamideC21H28N2O2340.5 g/molDifferent amino positioningMay affect hydrogen bonding patterns and receptor recognition

Structure-Function Relationships

The structure-function relationships of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide provide valuable insights into the molecular basis of its biological activities. Several structural features appear to be particularly important for its function:

Understanding these structure-function relationships is essential for rational design of improved compounds with enhanced efficacy or more favorable pharmacokinetic properties.

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